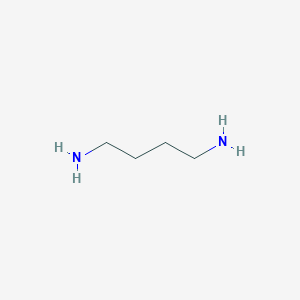

1,4-diaminobutane

Descripción general

Descripción

Es un sólido incoloro que se funde cerca de la temperatura ambiente y se clasifica como una diamina . La putrescina es en gran medida responsable del mal olor de la carne en putrefacción, junto con la cadaverina . Es una amina biógena formada por la descarboxilación de aminoácidos como la arginina y la ornitina .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La putrescina puede sintetizarse mediante la hidrogenación del succinonitrilo . Otro método implica la descarboxilación de arginina u ornitina utilizando enzimas como la arginina descarboxilasa .

Métodos de Producción Industrial: La producción industrial de putrescina a menudo implica la hidrogenación del succinonitrilo . También se han desarrollado métodos de producción biotecnológica, incluido el uso de cepas de Escherichia coli modificadas metabólicamente que producen putrescina a altas concentraciones en medio de sales minerales de glucosa .

Análisis De Reacciones Químicas

Tipos de Reacciones: La putrescina experimenta diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución .

Reactivos y Condiciones Comunes:

Reducción: La putrescina puede reducirse para formar otras poliaminas como la espermidina y la espermina.

Sustitución: La putrescina puede reaccionar con ácidos para formar sales y con aldehídos o cetonas para formar bases de Schiff.

Productos Principales:

Oxidación: 4-aminobutanal, amoníaco y peróxido de hidrógeno.

Reducción: Espermidina y espermina.

Sustitución: Bases de Schiff y diversas sales.

Aplicaciones Científicas De Investigación

Cell Culture Media

One of the most notable applications of 1,4-diaminobutane is in the preparation of specialized cell culture media for stem cell cultivation. It serves as a vital component that enhances the growth and maintenance of stem cells, which are crucial for various biological and medical research endeavors .

Table 1: Role of this compound in Cell Culture Media

| Component | Function |

|---|---|

| This compound | Enhances cell growth and differentiation |

| Other Amino Acids | Supports protein synthesis |

| Vitamins | Promotes metabolic functions |

Transfection Studies

In molecular biology, this compound is utilized as a core initiator in transfection protocols to introduce DNA into cells. This method is particularly useful for transient transfections and can enhance gene expression studies .

Polymer Production

This compound is a key intermediate in the production of polyamides such as PA46 and PA410. These polymers are used in various applications due to their excellent mechanical properties and thermal stability .

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Polyamides | Used in textiles and automotive parts |

| Agrochemicals | Serves as a building block for pesticides |

| Pharmaceuticals | Precursor for drug synthesis |

Microbial Production Studies

Recent research has focused on enhancing the microbial production of this compound using genetically engineered strains of Escherichia coli. By manipulating metabolic pathways to increase NADPH and pyridoxal phosphate (PLP) levels, researchers have significantly improved the yield of this compound .

Case Study: Enhanced Production via Genetic Engineering

Mecanismo De Acción

La putrescina ejerce sus efectos a través de varios objetivos y vías moleculares:

Comparación Con Compuestos Similares

La putrescina se compara a menudo con otras poliaminas como la cadaverina, la espermidina y la espermina :

Cadaverina: Olor fétido similar, formado por la descarboxilación de lisina.

Espermidina y espermina: Poliaminas superiores formadas a partir de putrescina, involucradas en el crecimiento y la diferenciación celular.

Singularidad: La putrescina es única debido a su papel como precursor de otras poliaminas y su participación en varios procesos biológicos .

Actividad Biológica

1,4-Diaminobutane (also known as putrescine) is a biogenic amine that plays a crucial role in various biological processes, including cellular growth, differentiation, and polyamine biosynthesis. This article explores the biological activity of this compound, emphasizing its synthesis, metabolic pathways, and potential therapeutic applications.

Synthesis and Metabolic Pathways

This compound is synthesized from L-ornithine through the enzymatic action of ornithine decarboxylase (ODC). This reaction is pivotal in the polyamine biosynthetic pathway, which also includes the conversion of this compound to spermidine and spermine through the action of spermidine synthase and spermine synthase, respectively. The regulation of these pathways is critical for maintaining cellular homeostasis and responding to stress conditions.

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Substrate | Product | Role in Pathway |

|---|---|---|---|

| Ornithine Decarboxylase (ODC) | L-ornithine | This compound | Primary enzyme for synthesis |

| Spermidine Synthase | This compound | Spermidine | Converts putrescine to spermidine |

| Spermine Synthase | Spermidine | Spermine | Final step in polyamine synthesis |

Biological Functions

This compound is involved in several critical biological functions:

- Cell Growth and Proliferation : It is essential for cell division and growth. Elevated levels of this compound are often associated with increased cell proliferation.

- Stress Response : Under stress conditions (e.g., oxidative stress), cells may upregulate ODC activity to enhance polyamine production, which helps stabilize cellular structures and protect against damage.

- Neurotransmission : Some studies suggest that this compound may play a role in neurotransmitter regulation and has been implicated in neuroprotective mechanisms.

Therapeutic Applications

Research has indicated potential therapeutic applications for this compound:

- Cancer Therapy : Due to its role in cell proliferation, inhibitors of ODC are being investigated as potential cancer treatments. By limiting the availability of polyamines, these inhibitors can slow down tumor growth.

- Wound Healing : this compound has been shown to promote wound healing by enhancing fibroblast proliferation and collagen synthesis.

Case Study: Anticancer Properties

A study published in Molecules demonstrated that increasing the production of this compound in Escherichia coli through genetic engineering led to enhanced NADPH levels and improved overall yields of this compound. This highlights not only its biosynthetic pathway but also its potential application in producing biochemicals for therapeutic uses .

Research Findings

Recent research has focused on optimizing the production of this compound through metabolic engineering techniques. For example:

- Optimization of Cofactor Supply : Studies have shown that manipulating the supply of pyridoxal phosphate (PLP) significantly affects the yield of this compound. Optimal concentrations led to increased production without cytotoxic effects on bacterial strains .

- Genetic Engineering Approaches : By overexpressing key genes involved in NADPH synthesis and the pentose phosphate pathway in E. coli, researchers achieved a significant increase in both NADPH levels and this compound production .

Propiedades

IUPAC Name |

butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDHWZJUCRJVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041107 | |

| Record name | Putrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a strong odor like piperidine; mp = 23-24 deg C; [Merck Index] White solid; mp = 26.8 deg C; [EFSA: DAR - Vol. 1] White hygroscopic solid with an odor like amines; mp = 25-28 deg C; [Alfa Aesar MSDS], Solid | |

| Record name | Putrescine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Putrescine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001414 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

158.5 °C | |

| Record name | Putrescine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01917 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Putrescine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water with strongly basic reaction, Very soluble in water | |

| Record name | Putrescine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.877 g/cu cm at 25 °C | |

| Record name | Putrescine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.12 [mmHg] | |

| Record name | Putrescine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless oil, Colorless crystals, Leaflets | |

CAS No. |

110-60-1 | |

| Record name | Putrescine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Putrescine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Putrescine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01917 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | putrescine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Butanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Putrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PUTRESCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10TVZ52E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Putrescine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Putrescine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001414 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

27.5 °C | |

| Record name | Putrescine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01917 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Putrescine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Putrescine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001414 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.